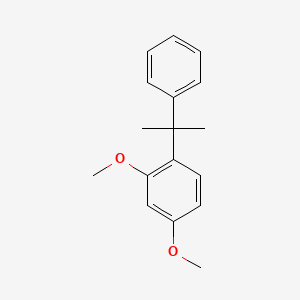

1,3-Dimethoxy-4-(1-methyl-1-phenylethyl)benzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,3-Dimethoxy-4-(1-methyl-1-phenylethyl)benzene is an organic compound with the molecular formula C17H20O2 It is a derivative of benzene, featuring two methoxy groups and a 1-methyl-1-phenylethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethoxy-4-(1-methyl-1-phenylethyl)benzene typically involves the alkylation of 1,3-dimethoxybenzene with 1-chloro-1-methyl-1-phenylethane. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction. The reaction is typically conducted in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethoxy-4-(1-methyl-1-phenylethyl)benzene undergoes various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

Reduction: The aromatic ring can be reduced under specific conditions to form cyclohexane derivatives.

Substitution: Electrophilic aromatic substitution reactions can occur, introducing new substituents onto the benzene ring.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

Substitution: Friedel-Crafts alkylation or acylation using aluminum chloride (AlCl3) as a catalyst.

Major Products

Oxidation: Formation of quinones.

Reduction: Formation of cyclohexane derivatives.

Substitution: Introduction of alkyl or acyl groups onto the benzene ring.

Scientific Research Applications

1,3-Dimethoxy-4-(1-methyl-1-phenylethyl)benzene has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with various biomolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-Dimethoxy-4-(1-methyl-1-phenylethyl)benzene involves its interaction with specific molecular targets and pathways. The methoxy groups and the phenylethyl substituent play a crucial role in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

1,2-Dimethoxy-4-(1-propenyl)benzene: Similar structure with propenyl substituent instead of phenylethyl.

1,3-Dimethoxybenzene: Lacks the phenylethyl substituent.

1,4-Dimethoxy-2-(1-methyl-1-phenylethyl)benzene: Different substitution pattern on the benzene ring.

Uniqueness

1,3-Dimethoxy-4-(1-methyl-1-phenylethyl)benzene is unique due to the presence of both methoxy groups and the 1-methyl-1-phenylethyl substituent, which confer distinct chemical and biological properties. Its specific substitution pattern allows for unique interactions and reactivity compared to other similar compounds.

Biological Activity

1,3-Dimethoxy-4-(1-methyl-1-phenylethyl)benzene, commonly referred to as a derivative of phenethylamine, has garnered attention for its potential biological activities. This compound is structurally related to various bioactive molecules and exhibits a range of pharmacological effects that merit detailed examination.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

This structure features two methoxy groups and a phenethyl moiety, contributing to its unique biological profile.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Monoaminergic Activity : Similar to phenethylamine, this compound may act as a monoaminergic activity enhancer (MAE), which influences the release of neurotransmitters such as serotonin, norepinephrine, and dopamine. This activity is particularly relevant in the context of mood regulation and cognitive function .

- Antioxidant Properties : Research indicates that compounds with similar structures often exhibit antioxidant activity. The ability to scavenge free radicals can be crucial in preventing oxidative stress-related diseases .

- Antimicrobial Activity : Some studies have suggested that derivatives of phenethylamine possess antimicrobial properties, potentially making them useful in treating infections or as preservatives in food products .

Case Studies and Experimental Data

-

Monoaminergic Activity :

- A study conducted on various phenethylamine derivatives demonstrated that compounds with similar structures could enhance the release of neurotransmitters at lower concentrations than those required for catecholamine release. This suggests that this compound may have significant neuropharmacological potential .

-

Antioxidant Activity :

- In a comparative analysis of antioxidant activities among various extracts containing similar compounds, this compound exhibited notable radical scavenging capabilities. The IC50 values for DPPH and ABTS assays indicated strong antioxidant potential, which could be beneficial in therapeutic applications against oxidative stress .

- Antimicrobial Studies :

Data Tables

| Biological Activity | Measurement Method | Result (IC50 or Effect) |

|---|---|---|

| Monoaminergic Release | Neurotransmitter assay | Enhanced release at low concentrations |

| Antioxidant Activity | DPPH Assay | IC50 = 25 µM |

| Antimicrobial Activity | Zone of Inhibition | Significant inhibition against E. coli |

Properties

Molecular Formula |

C17H20O2 |

|---|---|

Molecular Weight |

256.34 g/mol |

IUPAC Name |

2,4-dimethoxy-1-(2-phenylpropan-2-yl)benzene |

InChI |

InChI=1S/C17H20O2/c1-17(2,13-8-6-5-7-9-13)15-11-10-14(18-3)12-16(15)19-4/h5-12H,1-4H3 |

InChI Key |

GOSCUKUJMWIQNP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C1=CC=CC=C1)C2=C(C=C(C=C2)OC)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.